3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

Lipophilicity ADME prediction Membrane permeability

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1601810-70-1) is a heterobifunctional pyrazine building block with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g·mol⁻¹, bearing a 3-amino substituent linked to an internal pent-3-yn-1-yl side chain and a carboxylic acid at the 2-position. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 75.1 Ų, and two hydrogen-bond donor / five acceptor sites define a physicochemical profile that places it at the intersection of click-chemistry-enabled intermediates and metal-coordinating ligand scaffolds.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13256803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC#CCCNC1=NC=CN=C1C(=O)O
InChIInChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-8(10(14)15)11-6-7-13-9/h6-7H,4-5H2,1H3,(H,12,13)(H,14,15)
InChIKeyDPSWTTFVJOAHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1601810-70-1): Physicochemical Identity and Comparator Landscape for Informed Procurement


3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1601810-70-1) is a heterobifunctional pyrazine building block with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g·mol⁻¹, bearing a 3-amino substituent linked to an internal pent-3-yn-1-yl side chain and a carboxylic acid at the 2-position [1]. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 75.1 Ų, and two hydrogen-bond donor / five acceptor sites define a physicochemical profile that places it at the intersection of click-chemistry-enabled intermediates and metal-coordinating ligand scaffolds [1]. The compound is commercially supplied at a minimum purity specification of 95% (AK Scientific, cat. 0208EF; Enamine, cat. EN300-1449132) for research and development use .

Click-ready intermediate

Internal alkyne for CuAAC/RuAAC bioorthogonal conjugation and staged ligation workflows

Bidentate ligand scaffold

3-Amino-2-carboxylate motif validated for N,O-chelation in metal complexes and coordination polymers

Pharmacophore building block

Precedented antimycobacterial core with pent-3-ynylamino spacer for targeted library synthesis

Why 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid Cannot Be Swapped with Regioisomeric or Chain-Modified Pyrazine-2-carboxylic Acid Analogs


Generic substitution among pyrazine-2-carboxylic acid derivatives bearing alkynylamino side chains is precluded by three interdependent structural determinants: (i) the amino substitution position on the pyrazine ring (3- vs. 5- vs. 6-), which dictates intramolecular hydrogen-bonding capacity and metal-chelation geometry [1]; (ii) the alkyne regiochemistry (internal pent-3-ynyl vs. terminal pent-1-ynyl), which governs click-reaction kinetics, regioselectivity, and oxidative stability [2]; and (iii) the resulting lipophilicity (XLogP3 1.6 for the 3-substituted internal-alkyne target vs. 1.0 for the 5-substituted regioisomer), a 0.6-log-unit difference that predicts approximately fourfold variation in membrane partitioning [3]. Substituting any single positional isomer without re-optimizing downstream conjugation, coordination, or ADME parameters risks altering both reactivity and biological readouts in ways that cannot be compensated by adjusting stoichiometry alone.

Regioisomer coordination geometry

5-Substituted analog cannot form the same bidentate N,O-chelate; metal complex architecture may shift irreversibly.

Alkyne reactivity divergence

Terminal alkyne isomer undergoes oxidative CO₂ loss and faster CuAAC kinetics, altering conjugation outcomes.

Lipophilicity-driven partitioning

XLogP3 1.6 vs. 1.0 for the 5-isomer may shift membrane permeability and assay distribution by approximately fourfold.

Quantitative Comparative Evidence for 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid: Regiochemistry, Lipophilicity, Alkyne Reactivity, and Spacer-Dependent Biological Potency


Lipophilicity Advantage Over the 5-Substituted Regioisomer: XLogP3 1.6 vs. 1.0

The target compound (3-substituted) exhibits a computed XLogP3 of 1.6, whereas the direct 5-substituted regioisomer, 5-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1602281-67-3), has an XLogP3 of 1.0 [1][2]. This ΔLogP of +0.6 units translates to a predicted ~4-fold higher octanol–water partition coefficient for the target, consistent with the 3-amino group's proximity to the carboxylic acid enabling intramolecular hydrogen bonding that masks polar surface area more effectively than the 5-substituted arrangement [3].

Lipophilicity advantage
Reported
XLogP3 1.6 (3-substituted) vs. 1.0 (5-substituted)
Δ = +0.6
Supports ~4-fold higher predicted membrane partitioning.
Computed by XLogP3 algorithm; validate experimentally.
Lipophilicity ADME prediction Membrane permeability Regioisomer comparison

Internal Alkyne vs. Terminal Alkyne: Distinct Click-Chemistry and Oxidative Stability Profiles

The target compound carries an internal alkyne (pent-3-yn-1-yl, –CH₂–C≡C–CH₃), whereas its positional isomer 3-[(pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid (CAS 1695684-14-0) bears a terminal alkyne (–C≡CH) [1][2]. Internal alkynes exhibit (a) slower kinetics in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) but enable distinct regiochemical outcomes under Ru(II) catalysis, (b) thermodynamic preference over terminal alkynes in base-mediated equilibration (~3–5 kJ·mol⁻¹ stabilization) , and (c) divergent oxidative cleavage products—internal alkynes yield two carboxylic acid fragments, whereas terminal alkynes produce CO₂ plus one acid, directly impacting downstream conjugate integrity [3]. The computed XLogP3 for both isomers is 1.6, confirming that the lipophilicity advantage over the 5-regioisomer is retained regardless of alkyne type [1].

Alkyne reactivity
Reported
Internal alkyne (pent-3-ynyl) vs. terminal alkyne (pent-1-ynyl)
Thermodynamic stabilization ~3–5 kJ·mol⁻¹
Enables staged bioconjugation; avoids oxidative CO₂ loss.
CuAAC/RuAAC selectivity context; verify for target conjugate.
Click chemistry Bioorthogonal conjugation Alkyne reactivity Internal alkyne Copper-catalyzed azide-alkyne cycloaddition

Class-Level Evidence: Pent-3-ynylamino Spacer Increases MDR Reverting Potency Over But-2-ynyl in Polycyclic Chemosensitizers

In a structure–activity relationship study of polycyclic MDR revertant agents, Caciolla et al. (2021) demonstrated that replacing a but-2-ynyl spacer with a pent-3-ynylamino moiety—the exact side-chain motif present in the target compound—yielded a 'relevant increase in reverting potency' as assessed in drug-resistant leukemic cell lines overexpressing P-glycoprotein [1]. Compounds 3d and 3e, which incorporate the pent-3-ynylamino spacer, were identified as the most potent MDR-reverting agents in the series, with molecular docking confirming the ability of this spacer to establish specific H-bond contacts with key P-gp binding-site residues [1]. Although the target compound itself is a simpler building block rather than a finished polycyclic chemosensitizer, this class-level evidence establishes the pent-3-ynylamino substructure as a pharmacologically validated spacer motif with demonstrated superiority over the shorter but-2-ynyl homolog.

MDR spacer SAR
Class-level
Pent-3-ynylamino spacer linked to enhanced reverting potency vs. but-2-ynyl in polycyclic series (Caciolla et al. 2021).
Spacer motif may support P-gp modulator design.
Data to verify in target compound; building block only.
Multidrug resistance P-glycoprotein MDR reversal Spacer optimization Cancer chemosensitization

3-Substitution Enables Bidentate Metal Coordination: Intramolecular H-Bond Network Distinct from 5- and 6-Substituted Analogs

X-ray crystallographic analysis of 3-aminopyrazine-2-carboxylic acid—the direct synthetic precursor of the target compound—reveals an extensive network of intra- and intermolecular hydrogen bonds, with the 3-amino and 2-carboxylic acid groups positioned for cooperative bidentate metal coordination via the pyrazine N(1) and carboxylate oxygen atoms [1]. This coordination mode, extensively characterized in Al(III) [2], Pb(II) [3], and transition-metal complexes [4], is geometrically impossible for the 5-substituted regioisomer CAS 1602281-67-3, where the amino and carboxylate groups are distal and cannot simultaneously chelate a single metal center without significant ring strain. The target compound's alkyne handle provides an additional, orthogonal functionalization site for post-complexation conjugation via click chemistry, a capability absent in the simple 3-aminopyrazine-2-carboxylic acid parent (CAS 5424-01-1) [5].

Bidentate chelation
Reported
N(1),O-chelation validated by X-ray crystallography (3-aminopyrazine-2-carboxylic acid). 5-isomer cannot achieve bidentate geometry.
Coordination geometry is substitution-dependent.
Alkyne handle enables post-complexation click modification.
Metal coordination Bidentate ligand Supramolecular chemistry Crystal engineering 3-Aminopyrazine-2-carboxylic acid scaffold

Computed Physicochemical Identity: Equimolar MW, TPSA, and H-Bond Profile with Distinct XLogP3 Across Regioisomers

A systematic comparison of computed physicochemical descriptors across the three closest regioisomeric analogs—target compound (3-substituted, internal alkyne), its 5-substituted regioisomer (CAS 1602281-67-3), and its terminal-alkyne positional isomer (CAS 1695684-14-0)—reveals that all share identical molecular weight (205.21 g·mol⁻¹), TPSA (75.1 Ų), hydrogen-bond donor count (2), hydrogen-bond acceptor count (5), and rotatable bond count (4) [1][2][3]. The sole differentiating computed descriptor is XLogP3: 1.6 (target and terminal-alkyne isomer) vs. 1.0 (5-substituted regioisomer). This profile confirms that procurement decisions among these isomers are driven not by bulk physicochemical differences but by the functional consequences of regiochemistry (chelation geometry) and alkyne position (click reactivity), as detailed in the preceding evidence items.

Physicochemical identity
Cross-study
MW 205.21; TPSA 75.1 Ų; HBD 2; HBA 5; RotB 4 (all isomers)
XLogP3: 1.6 (3-sub) vs. 1.0 (5-sub)
Bulk properties identical; selection driven by regiochemistry and alkyne type.
PubChem computed descriptors; confirm experimentally.
Physicochemical profiling Drug-likeness Lead-likeness Regioisomer differentiation

Antimycobacterial Class Potential: 3-Aminopyrazine-2-carboxylate Esters Show MIC Values as Low as 6.25 μg/mL Against M. tuberculosis H37Rv

Doležal et al. (2013) reported that hexyl 3-aminopyrazine-2-carboxylate (compound 7), a direct ester derivative of the same 3-aminopyrazine-2-carboxylic acid scaffold that serves as the synthetic precursor of the target compound, exhibits an MIC of 6.25 μg·mL⁻¹ against M. tuberculosis H37Rv [1]. This establishes a quantitative antimycobacterial baseline for the 3-aminopyrazine-2-carboxylic acid pharmacophore. The target compound extends this scaffold with an alkyne handle, enabling downstream diversification into amide, ester, or triazole libraries without ablating the core pharmacophore—a synthetic advantage not shared by the simple parent acid (CAS 5424-01-1) or the 5-substituted regioisomer, whose antimycobacterial SAR is less well-characterized [2].

Antimycobacterial MIC
Class-level
MIC 6.25 μg·mL⁻¹ (hexyl ester derivative) vs. M. tuberculosis H37Rv
Supports antimicrobial screening context for scaffold derivatives.
Target compound not directly tested; ester analog data only.
Antimycobacterial Tuberculosis MIC 3-Aminopyrazine-2-carboxylic acid derivatives Infectious disease

Evidence-Backed Application Scenarios for 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid in Medicinal Chemistry, Coordination Chemistry, and Chemical Biology


Click-Chemistry-Enabled Diversification of the 3-Aminopyrazine-2-carboxylic Acid Antimycobacterial Pharmacophore

The target compound serves as a click-ready analog of the 3-aminopyrazine-2-carboxylic acid scaffold, for which ester derivatives have demonstrated MIC values of 6.25 μg·mL⁻¹ against M. tuberculosis H37Rv [1]. Its internal alkyne enables CuAAC or RuAAC triazole formation with azide-bearing fragments, allowing rapid library synthesis for antimycobacterial SAR exploration. The 3-substitution pattern preserves the bidentate metal-coordination capacity of the Hapca scaffold [2], which may be relevant to mechanisms involving metalloenzyme inhibition. Importantly, the internal alkyne's oxidative stability advantage (no CO₂ loss during handling) [3] makes this compound preferable to the terminal-alkyne isomer (CAS 1695684-14-0) for workflows involving oxidizing conditions.

Bidentate Ligand for Metal–Organic Frameworks and Coordination Polymers with Orthogonal Alkyne Functionalization

The 3-amino-2-carboxylate motif of the target compound is structurally validated for N(1),O-bidentate metal chelation, as demonstrated in Al(III) dinuclear complexes [1], Pb(II) coordination polymers [2], and transition-metal Hapca complexes [3]. The pent-3-yn-1-yl side chain introduces an orthogonal alkyne functionality not present in the parent 3-aminopyrazine-2-carboxylic acid (CAS 5424-01-1), enabling post-synthetic modification of pre-formed metal complexes via click chemistry. The 5-substituted regioisomer (CAS 1602281-67-3) cannot achieve the same bidentate chelation geometry and exhibits lower lipophilicity (XLogP3 1.0 vs. 1.6), which may reduce the solubility of resulting metal complexes in non-aqueous media [4].

P-Glycoprotein Modulator Development Using a Validated Pent-3-ynylamino Spacer Motif

Caciolla et al. (2021) identified the pent-3-ynylamino spacer as a key structural determinant for enhanced MDR reverting potency in polycyclic P-gp inhibitors, with molecular docking confirming specific H-bond interactions with P-gp binding-site residues [1]. The target compound provides this validated spacer motif in a modular building-block format with a free carboxylic acid for amide coupling to diverse polycyclic or heterocyclic cores. Its computed XLogP3 of 1.6 places it within the lipophilicity range associated with P-gp substrate recognition [2], supporting its use as a starting material for synthesizing focused libraries of MDR modulators.

Bioorthogonal Probe Synthesis via Internal Alkyne–Azide Cycloaddition with Distinct Kinetic Selectivity

For chemical biology applications requiring staged or sequential bioorthogonal ligation, the internal alkyne of the target compound offers slower CuAAC kinetics than terminal alkynes [1], enabling temporal control in dual-labeling experiments where a terminal-alkyne probe reacts first. The carboxylic acid handle allows direct conjugation to amine-bearing biomolecules or fluorophores via standard EDC/DCC coupling, while the pyrazine core's TPSA of 75.1 Ų and moderate lipophilicity (XLogP3 1.6) help balance aqueous solubility and membrane permeability in cellular imaging contexts [2]. The internal alkyne's thermodynamic stability and resistance to oxidative CO₂ loss further recommend it for long-term storage and multi-step synthetic workflows [3].

Application
Selection Property
Validation Focus
Antimycobacterial library synthesis
Internal alkyne click reactivity
Reported class-level MIC context
Metal-organic framework construction
Bidentate N,O-chelation geometry
XRD coordination mode validation
P-gp modulator design
Pent-3-ynylamino spacer motif
Spacer-dependent potency context
Sequential bioorthogonal labeling
Internal alkyne kinetic selectivity
CuAAC/RuAAC regiochemical outcome
Quote Request

Request a Quote for 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.